N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Overview
Description
“N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C16H14N2OS . It is also known as “N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide” and has a CAS Number of 303147-28-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 282.360 Da, and the monoisotopic mass is 282.082672 Da .Scientific Research Applications
1. Molecular Structure and Interaction
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide and its analogs have been studied for their molecular structures and interactions. These compounds, including analogs like PHI492, PHI493, and PHI495, are noted for their potent inhibition of Bruton's tyrosine kinase (BTK). Their molecular structures are characterized by similar hydrogen-bonding networks and crystal packing. The study of these structures has highlighted the importance of cyano-amide hydrogen bonding and the role of conjugated pi-systems in ensuring molecular planarity and stability (Ghosh, Jennissen, Zheng, & Uckun, 2000).
2. Antibacterial Applications
Research on derivatives of this compound has revealed their potential in antibacterial applications. For instance, compounds like 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole have demonstrated notable antibacterial activities against organisms such as E. coli and Streptococcus (Shu-jun, 2006).
3. Synthesis of Heterocycles for Antimicrobial Evaluation
The compound has been used in the synthesis of various heterocycles, which incorporate a sulfamoyl moiety. These heterocycles have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. Such studies are significant in exploring new avenues for antimicrobial therapy (Darwish, Atia, & Farag, 2014).
4. Development of Cyclopropanecarboxamides
Research has also focused on the development of di- and trisubstituted cyclopropanecarboxamides, with studies exploring the direct arylation of methylene C(sp3)-H bond of cyclopropanes. This area of research is crucial for the assembly of novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds, which have potential applications in various fields (Parella, Gopalakrishnan, & Babu, 2013).
Safety and Hazards
Properties
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIURKELNUSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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